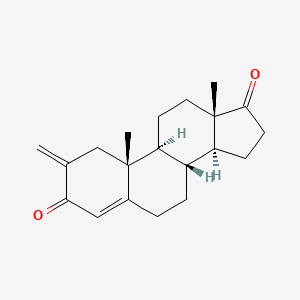

2-Methyleneandrostenedione

CAS No.:

Cat. No.: VC1854723

Molecular Formula: C20H26O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H26O2 |

|---|---|

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | (8R,9S,10R,13S,14S)-10,13-dimethyl-2-methylidene-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |

| Standard InChI | InChI=1S/C20H26O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h10,14-16H,1,4-9,11H2,2-3H3/t14-,15-,16-,19-,20-/m0/s1 |

| Standard InChI Key | KNDVUJIQAHBHEY-UKSSEWCLSA-N |

| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C(=C)C[C@]34C |

| Canonical SMILES | CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(=C)CC34C |

Introduction

Chemical Structure and Properties

2-Methyleneandrostenedione is a derivative of androstenedione, which is a naturally occurring steroid hormone. The molecular formula of this compound is C19H24O2, classifying it among C19 steroids. Its distinctive structural feature is the presence of a methylene group at the C2 position, combined with a keto group at the C3 position . This structural modification differentiates it from its parent compound and contributes to its unique biological activities.

Structural Comparison with Related Compounds

Understanding the relationship between 2-Methyleneandrostenedione and other steroidal compounds provides valuable context for its biochemical role. The base compound, androstenedione, serves as the immediate precursor of testosterone in steroid biosynthesis pathways . The addition of the methylene group at the C2 position creates significant alterations in how the molecule interacts with various enzymes and receptors in biological systems.

Biochemical Mechanism of Action

Aromatase Inhibition

The primary mechanism that distinguishes 2-Methyleneandrostenedione is its powerful aromatase inhibitory activity. Research has identified it as a potent inhibitor of the aromatase enzyme, which is responsible for converting androgens to estrogens . This property makes the compound particularly relevant in contexts where estrogen production needs to be suppressed.

By blocking the aromatase pathway, 2-Methyleneandrostenedione prevents the conversion of androgens like androstenedione and testosterone into estrogens. This mechanism provides the biochemical basis for its potential applications in treating estrogen-dependent conditions.

Comparison with Other Steroid Compounds

Understanding 2-Methyleneandrostenedione in the context of related steroid compounds provides valuable perspective on its properties and applications.

Relationship to Androstenediol

Androstenediol (androst-5-ene-3β,17β-diol) is another related compound in the steroid hormone pathway. It functions as an endogenous weak androgen and estrogen steroid hormone and serves as an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) . Unlike 2-Methyleneandrostenedione, androstenediol possesses significant estrogenic activity, with approximately 6% and 17% of the affinity of estradiol at the ERα and ERβ receptors, respectively .

This comparison highlights how specific structural features determine the receptor binding profiles and biological activities of different steroid derivatives.

Research Methodologies and Techniques

The study of steroid compounds like 2-Methyleneandrostenedione employs various specialized techniques and methodologies.

Analytical Approaches

Research on steroid compounds typically involves sophisticated analytical techniques. For related compounds, plasma samples have been analyzed using methods such as:

-

GC-MS (Gas Chromatography-Mass Spectrometry) for precise measurement of steroid levels

-

Immunoassay techniques with strict quality control measures (inter-assay coefficients of variation ranging from 7.0% to 10%)

These methodologies would be similarly applicable to the study of 2-Methyleneandrostenedione, allowing for precise quantification and metabolite identification.

Future Research Directions

The current research on 2-Methyleneandrostenedione suggests several promising avenues for future investigation:

-

Comprehensive clinical studies evaluating its efficacy as an aromatase inhibitor compared to established medications

-

Detailed toxicological profiling to establish safety parameters

-

Investigation of potential applications beyond breast cancer treatment

-

Development of optimized synthetic pathways for pharmaceutical-grade production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume